1-Chlorodibenzofuran
Overview
Description
1-Chlorodibenzofuran is an organic compound belonging to the class of chlorinated dibenzofurans. It consists of two benzene rings fused to a central furan ring with a chlorine atom attached to one of the benzene rings. The molecular formula of this compound is C₁₂H₇ClO, and it has a molecular weight of 202.64 g/mol . This compound is known for its environmental persistence and potential toxicological effects.
Mechanism of Action
Target of Action
The primary target of 1-Chlorodibenzofuran is the Aryl Hydrocarbon Receptor (AhR) . This receptor is a cellular protein that plays a key role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Mode of Action
This compound acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . This interaction with the AhR leads to changes in the transcriptional activity of these genes, thereby influencing the cellular processes they regulate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidative coupling of chlorophenoxy radicals and chlorophenols . The compound is formed from chlorinated toluenes through a less energy-demanding pathway involving 2-chlorobenzyl and 2-methylphenoxy radicals, which are important intermediates in the early stages of the 2-chlorotoluene oxidation .
Pharmacokinetics
It’s known that the compound is highly lipophilic and tends to accumulate in fat, liver, muscle, and kidney .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with the AhR. This interaction alters proteasomal degradation of steroid hormone receptors, changes cellular UVB stress response, and influences the differentiation of certain T-cell subsets .
Action Environment
Environmental factors such as temperature and the presence of chlorine can influence its formation . The compound is particularly persistent in the environment and degrades slowly in air, water, and soil . It has been detected in remote areas far from its point of release and is subject to long-range transport .
Biochemical Analysis
Biochemical Properties
1-Chlorodibenzofuran has been found to bind the aryl hydrocarbon receptor (AhR), which increases its ability to activate transcription in the XRE (xenobiotic response element) promoter region . This interaction suggests that this compound may play a role in biochemical reactions involving the AhR pathway.
Cellular Effects
It is known that CDFs, including this compound, can cause skin and eye irritations, increased vulnerability to respiratory infection, and nervous system effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the XRE promoter region . This suggests that this compound may exert its effects at the molecular level through this interaction.
Temporal Effects in Laboratory Settings
It is known that CDFs are persistent in the environment and body . They can stay in the body for a long time after exposure .
Dosage Effects in Animal Models
It is known that CDFs can cause severe weight loss, damage to the stomach, liver, kidneys, and immune systems, and birth defects in animals .
Metabolic Pathways
It is known that CDFs are formed through two major catabolic routes: lateral and angular dioxygenation pathways .
Transport and Distribution
It is known that CDFs are not soluble in water and bind to soil and sediment .
Subcellular Localization
It is known that CDFs are highly lipophilic and tend to accumulate in fat, liver, muscle, and kidney .
Preparation Methods
1-Chlorodibenzofuran can be synthesized through various methods, including:
Cyclization of ortho-hydroxyphenones: This method involves the base-catalyzed condensation of ortho-hydroxyphenones with 1,1-dichloroethylene, leading to the formation of chloromethylene furans, which rearrange into benzofuran carbaldehydes under mild acidic conditions.
Industrial Production: Industrially, chlorinated dibenzofurans are often produced as by-products during the manufacture of other chlorinated compounds or through combustion processes involving chlorine-containing materials.
Chemical Reactions Analysis
1-Chlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzo-p-dioxins and other related compounds.
Reduction: Reduction reactions can convert this compound to less chlorinated or dechlorinated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chlorodibenzofuran has several scientific research applications:
Environmental Studies: It is studied for its persistence and behavior in the environment, particularly its role as a pollutant and its potential toxicological effects.
Toxicology: Research focuses on its toxic effects on living organisms and its mechanism of action at the molecular level.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds and is used in studies involving the formation of polychlorinated dibenzo-p-dioxins and furans.
Comparison with Similar Compounds
1-Chlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which include compounds with varying numbers of chlorine atoms attached to the benzene rings. Some similar compounds include:
- 2-Chlorodibenzofuran
- 3-Chlorodibenzofuran
- 4-Chlorodibenzofuran
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,4-Dichlorodibenzofuran
Compared to these compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.
Properties
IUPAC Name |
1-chlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSMJZYBNIAAEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005060 | |
Record name | 1-Chlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-86-4 | |
Record name | 1-Chlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84761-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00SD1U3FL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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